6-(Ethylsulfanyl)-5-hydrazinyl-1,2,4-triazin-3(2h)-one
Description
6-(Ethylsulfanyl)-5-hydrazinyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound featuring a triazinone core with an ethylsulfanyl group at position 6 and a hydrazinyl substituent at position 5.
Properties
CAS No. |
32331-01-4 |
|---|---|
Molecular Formula |
C5H9N5OS |
Molecular Weight |
187.23 g/mol |
IUPAC Name |
6-ethylsulfanyl-5-hydrazinyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H9N5OS/c1-2-12-4-3(8-6)7-5(11)10-9-4/h2,6H2,1H3,(H2,7,8,10,11) |
InChI Key |
PAHKSFUHWUZGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=O)N=C1NN |
Origin of Product |
United States |
Biological Activity
6-(Ethylsulfanyl)-5-hydrazinyl-1,2,4-triazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 187.22 g/mol
- CAS Number : 32331-01-4
Biological Activity
The biological activity of this compound is primarily linked to its hydrazine and triazine functionalities. These groups are known for their diverse pharmacological effects.
Antimicrobial Activity
Research indicates that hydrazones and their derivatives exhibit significant antimicrobial properties. A review highlighted that compounds with similar structures have been effective against various pathogens, including bacteria and fungi . Specifically, studies have shown that triazine derivatives can inhibit the growth of resistant microbial strains, making them promising candidates for new antimicrobial agents .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies on related triazine compounds. For instance, derivatives of triazines have been shown to induce apoptosis in cancer cells through various mechanisms, such as cell cycle arrest and mitochondrial dysfunction . The structural similarity suggests that this compound may exhibit comparable effects.
The mechanism by which this compound exerts its biological effects likely involves the formation of reactive intermediates that interact with cellular macromolecules. The hydrazine group can facilitate the formation of highly reactive species that may modify proteins and nucleic acids, leading to cell death in pathogens or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several triazine derivatives against common bacterial strains. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Another research focused on the synthesis of hybrid triazine compounds showed promising results in inducing apoptosis in various cancer cell lines. The study found that certain derivatives inhibited colony formation and induced morphological changes characteristic of apoptosis in MGC-803 cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Anticonvulsant Activity
Pyrimidine-triazine hybrids, such as compounds 4o and 4s (ED50: 22.54–29.40 mg/kg in MES models), demonstrate that electron-withdrawing substituents (e.g., fluorine) at R6 enhance anticonvulsant efficacy .
Anti-inflammatory and Analgesic Activity
5,6-Diphenyltriazinones bearing 1,3,4-oxadiazole moieties (e.g., 4a–4o) exhibit notable anti-inflammatory activity (IC50: 81–95 μM) via cyclooxygenase inhibition, surpassing the hydrazinyl derivatives in potency .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-(Ethylsulfanyl)-5-hydrazinyl-1,2,4-triazin-3(2H)-one typically involves:
- Construction of the 1,2,4-triazine ring or modification of a preformed triazine core.
- Introduction of the ethylsulfanyl substituent at the 6-position via nucleophilic substitution or alkylation.
- Installation of the hydrazinyl group at the 5-position through hydrazinolysis or hydrazine substitution reactions.
Specific Synthetic Routes
Although direct literature on this exact compound is scarce, related synthetic approaches for 6-substituted-5-hydrazinyl-1,2,4-triazine-3(2H)-ones can be inferred from analogous compounds and derivatives reported in medicinal chemistry research.
Alkylation of 6-Hydroxy-1,2,4-triazine-3(2H)-one Precursors
A common approach starts from 6-hydroxy-1,2,4-triazine-3(2H)-one derivatives, which are alkylated at the 6-position with ethylsulfanyl groups using alkyl halides or thiol reagents under basic conditions.
- Example: Treatment of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives with potassium carbonate and ethyl bromide or ethyl thiol in a polar solvent such as benzyl alcohol or dimethylformamide at elevated temperatures (e.g., 100–150 °C) yields 6-ethylsulfanyl derivatives with moderate to good yields (50–70%).
Introduction of the Hydrazinyl Group
The hydrazinyl group at the 5-position is commonly introduced through hydrazinolysis of appropriate halogenated or electrophilic intermediates.
- Hydrazinolysis involves reacting a 5-chloro or 5-bromo substituted triazine derivative with hydrazine hydrate (N2H4·H2O) in ethanol or methanol under reflux for several hours.
- This reaction substitutes the halogen with a hydrazinyl group, yielding the 5-hydrazinyl-1,2,4-triazine-3(2H)-one core.
Alternative Cyclization Routes
Some methods involve cyclization reactions of hydrazinyl precursors with suitable carbonyl compounds or thiourea derivatives to form the triazine ring with the desired substitution pattern.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Alkylation at 6-position | K2CO3, ethyl bromide or ethyl thiol | Benzyl alcohol, DMF | 100–150 °C | 50–70 | Silica gel flash chromatography |
| Hydrazinolysis at 5-position | Hydrazine hydrate (excess) | Ethanol, methanol | Reflux (2–6 h) | 60–85 | Recrystallization, preparative HPLC |
| Cyclization (alternative) | Thiourea + α-haloketone + hydrazine | Toluene, ethanol | Reflux | 65–75 | Filtration, recrystallization |
Research Findings and Discussion
- The alkylation of 6-hydroxy-1,2,4-triazine derivatives with alkyl thiols or alkyl halides is well-established, with potassium carbonate as a base facilitating nucleophilic substitution to introduce ethylsulfanyl groups.
- Hydrazinolysis is a reliable method for installing hydrazinyl groups on triazine rings, with hydrazine hydrate providing nucleophilic substitution of halogens at the 5-position.
- Purification typically involves silica gel chromatography or recrystallization, with yields varying depending on substrate purity and reaction optimization.
- Alternative synthetic routes involving cyclization of thiourea derivatives with α-haloketones followed by hydrazine treatment offer efficient access to hydrazinyl-triazine derivatives, potentially applicable to the target compound.
- Characterization of intermediates and final products is commonly performed using NMR (1H, 13C), IR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
